2-Chloro-4-methyl-6-nitropyridine
Description
2-Chloro-4-methyl-6-nitropyridine (CAS: 79055-51-9) is a heterocyclic aromatic compound with the molecular formula C₆H₅ClN₂O₂. Its structure consists of a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a nitro group at position 6 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group’s electron-withdrawing nature enhances reactivity in nucleophilic substitution reactions, while the methyl group contributes to steric effects and hydrophobicity .
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(7)8-6(3-4)9(10)11/h2-3H,1H3 |
InChI Key |
KGWFZVMCZQYCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-methyl-6-nitropyridine involves several steps:
Starting Material: The synthesis begins with 2-amino-6-methylpyridine.
Chlorination: 2-amino-6-methylpyridine reacts with ferrous chloride to generate 2-chloro-6-methylpyridine.
Nitration: The 2-chloro-6-methylpyridine is then reacted with nitric acid to produce 2-Chloro-4-methyl-6-nitropyridine.
Industrial Production Methods: In industrial settings, the production of 2-Chloro-4-methyl-6-nitropyridine follows similar synthetic routes but on a larger scale. The process involves maintaining specific reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyl-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia and amines.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products:
Substitution: Products include various substituted pyridines.
Reduction: The major product is 2-chloro-4-methyl-6-aminopyridine.
Oxidation: Products include oxidized derivatives of the original compound.
Scientific Research Applications
2-Chloro-4-methyl-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom can participate in substitution reactions, leading to the formation of various derivatives that exert different biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Impact of Substituent Orientation
2-Chloro-5-nitropyridine (CAS: 4548-45-2) shares the same pyridine backbone and substituents (Cl and NO₂) but differs in nitro group placement (position 5 vs. 6). This positional shift reduces steric hindrance near the chlorine atom, increasing its susceptibility to nucleophilic aromatic substitution compared to the target compound. Computational studies suggest that the meta-directing nitro group in 2-chloro-5-nitropyridine stabilizes intermediates in electrophilic reactions, whereas the para-nitro group in 2-chloro-4-methyl-6-nitropyridine may favor alternative pathways .
| Compound | CAS Number | Substituent Positions | Key Reactivity Difference |
|---|---|---|---|
| 2-Chloro-4-methyl-6-nitropyridine | 79055-51-9 | 2-Cl, 4-CH₃, 6-NO₂ | Steric hindrance reduces substitution at Cl |
| 2-Chloro-5-nitropyridine | 4548-45-2 | 2-Cl, 5-NO₂ | Enhanced Cl reactivity due to reduced steric effects |
Substituent Group Variations: Electronic Effects
2-Chloro-4-methoxy-6-nitropyridine (CAS: 179056-94-1) replaces the methyl group with a methoxy (-OCH₃) substituent. The electron-donating methoxy group increases electron density on the pyridine ring, altering reaction pathways. For instance, methoxy derivatives are less prone to electrophilic attack at position 4 compared to methyl-substituted analogs. Additionally, the methoxy group improves solubility in polar solvents, whereas the methyl group enhances lipophilicity .
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile (CAS: 51564-48-8) replaces the nitro group with a methylthio (-SCH₃) group and introduces a nitrile (-CN) at position 3. The methylthio group, being weakly electron-donating, reduces the ring’s electrophilicity, while the nitrile adds a site for further functionalization. This compound’s applications diverge toward thiourea or sulfoxide synthesis, unlike the nitro-containing target compound, which is pivotal in amine formation via reduction .
Heterocycle Variants: Pyridine vs. Pyrimidine
The additional nitrogen atom increases ring polarity and hydrogen-bonding capacity, making pyrimidine derivatives more water-soluble. Pyrimidines are also more reactive in SNAr (nucleophilic aromatic substitution) due to greater electron deficiency compared to pyridines. However, pyridine-based compounds like the target are generally more thermally stable .
Physicochemical Properties
- Solubility : The nitro group in 2-chloro-4-methyl-6-nitropyridine enhances solubility in aprotic solvents (e.g., DCM, DMF) but reduces it in water. Methoxy analogs show improved aqueous solubility (~20% higher), while methylthio derivatives exhibit intermediate polarity .
- Melting Point : Pyridine derivatives typically have lower melting points than pyrimidines due to reduced intermolecular hydrogen bonding. For example, 2-chloro-4-methyl-6-nitropyridine melts at ~120–125°C, whereas pyrimidine analogs exceed 150°C .
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